

An In-Depth Technical Guide to the Chemical Properties of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Penicillamine disulfide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine disulfide, the oxidized form of the chelating agent D-penicillamine, plays a crucial role in various biochemical and therapeutic processes. As a key metabolite, its chemical properties are of significant interest in fields ranging from pharmacology to analytical chemistry. This technical guide provides a comprehensive overview of the core chemical characteristics of **D-Penicillamine disulfide**, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related scientific disciplines.

Physicochemical Properties

D-Penicillamine disulfide is an organic disulfide formed from the oxidation of two D-penicillamine molecules.^[1] Its fundamental properties are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

Property	Value	References
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₄ S ₂	[1]
Molecular Weight	296.41 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	204 °C (with decomposition)	[2]
Solubility	Slightly soluble in water and aqueous bases.	[2][3]
Optical Activity	[α] ²⁵ /D: -75° (c=1 in 1 M NaOH)	

Spectroscopic Data

The structural elucidation and analytical quantification of **D-Penicillamine disulfide** rely on various spectroscopic techniques. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **D-Penicillamine disulfide** are not readily available in public databases, the expected chemical shifts can be inferred from the structure and data on related compounds. The presence of a disulfide bond significantly influences the chemical shifts of nearby protons and carbons compared to the parent thiol, D-penicillamine.[4]

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton adjacent to the amino and carboxyl groups, as well as the diastereotopic methyl protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons, the methine carbon, the methyl carbons, and the carboxyl carbon. The chemical shift of the carbon atom attached to the sulfur is particularly indicative of the disulfide linkage.[4]

Infrared (IR) Spectroscopy

The IR spectrum of **D-Penicillamine disulfide** would exhibit characteristic absorption bands for its functional groups. These include broad O-H stretching vibrations from the carboxylic acid groups, N-H stretching from the primary amine groups, and C=O stretching from the carboxylic acid. The absence of a prominent S-H stretching band (typically around 2550 cm^{-1}) is a key indicator of disulfide bond formation.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of **D-Penicillamine disulfide**. The fragmentation of disulfide-linked peptides in mass spectrometry can be complex, often involving cleavage of the disulfide bond itself.^{[5][6][7]} The electrospray ionization (ESI) mass spectrum would be expected to show the protonated molecule $[M+H]^+$ at m/z 297.09.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of **D-Penicillamine disulfide** in a laboratory setting.

Synthesis: Oxidation of D-Penicillamine

A common method for the synthesis of **D-Penicillamine disulfide** is the oxidation of D-penicillamine. This can be achieved through various oxidizing agents, including air (oxygen) in an aqueous solution, often catalyzed by metal ions like copper(II).^[8]

Protocol:

- Dissolve D-penicillamine in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
- Introduce a catalytic amount of a copper(II) salt solution (e.g., CuSO_4).
- Stir the solution at room temperature, open to the atmosphere, to allow for aerial oxidation.
- Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- The resulting **D-Penicillamine disulfide** may precipitate from the solution or can be isolated by adjusting the pH to its isoelectric point.

Purification: Recrystallization

Purification of the synthesized **D-Penicillamine disulfide** can be achieved by recrystallization to obtain a product of high purity.

Protocol:

- Dissolve the crude **D-Penicillamine disulfide** in a minimal amount of hot water or a suitable solvent mixture (e.g., water-ethanol).
- If necessary, filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any residual impurities.
- Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of **D-Penicillamine disulfide** in biological and pharmaceutical samples. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection can be achieved using UV-Vis or electrochemical detectors.[8]

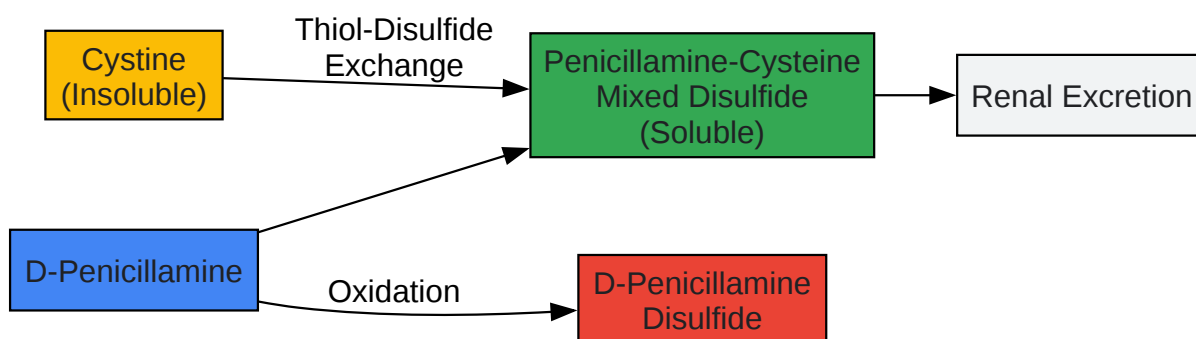
Signaling Pathways and Logical Relationships

D-Penicillamine disulfide is involved in several key biological processes, primarily related to the therapeutic actions of its parent compound, D-penicillamine.

Role in Cystinuria Treatment

In the treatment of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones, D-penicillamine is administered to reduce the concentration of insoluble cystine.

It achieves this through a thiol-disulfide exchange reaction, where D-penicillamine reacts with cystine to form a mixed disulfide of penicillamine and cysteine, which is significantly more soluble than cystine and is readily excreted in the urine. This process involves the in-vivo formation of **D-penicillamine disulfide** as a byproduct.

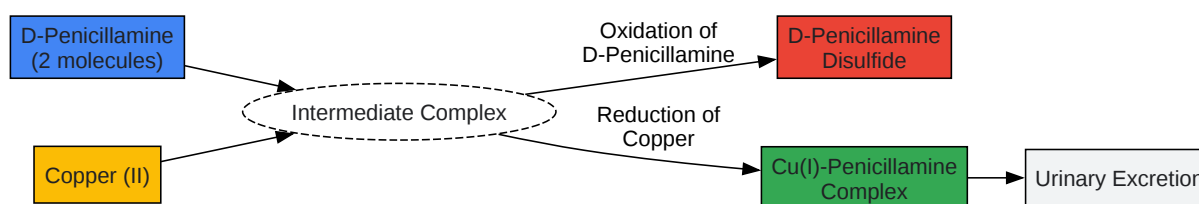


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Thiol-disulfide exchange in cystinuria treatment.

Copper Chelation in Wilson's Disease

D-penicillamine is a first-line treatment for Wilson's disease, a genetic disorder leading to copper accumulation. The therapeutic mechanism involves the chelation of excess copper by D-penicillamine. During this process, D-penicillamine reduces Cu(II) to Cu(I) and is itself oxidized to **D-penicillamine disulfide**.^{[8][9]} The resulting Cu(I)-penicillamine complex is then excreted.

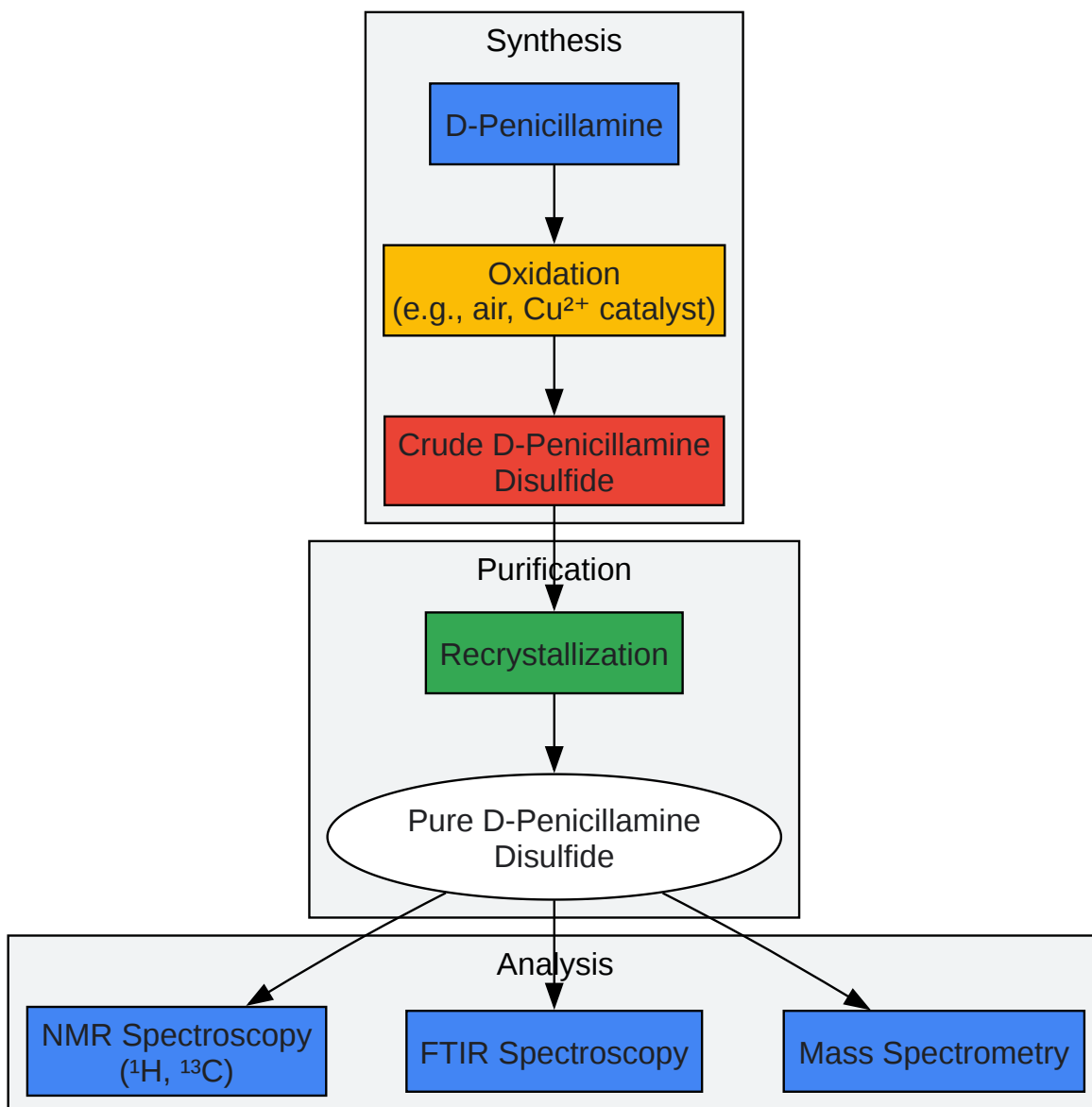


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Mechanism of copper chelation by D-penicillamine.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of **D-Penicillamine disulfide**.



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Workflow for synthesis and analysis.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of D-Penicillamine Disulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148985#chemical-properties-of-d-penicillamine-disulfide]

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